1-(isoquinolin-1-yl)ethan-1-ol
Description
Significance of the Isoquinoline (B145761) Nucleus in Synthetic and Mechanistic Chemistry
The isoquinoline nucleus is a cornerstone in the design and synthesis of a multitude of pharmacologically active agents. amerigoscientific.comnumberanalytics.com Its derivatives have demonstrated a broad spectrum of biological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. amerigoscientific.comresearchgate.net Prominent examples of isoquinoline-containing compounds include the vasodilator papaverine (B1678415) and the antimicrobial agent berberine (B55584). amerigoscientific.comnumberanalytics.com The structural rigidity and the ability to introduce various substituents at different positions of the isoquinoline ring allow for the fine-tuning of its physicochemical and biological properties, making it a focal point in drug discovery and development. researchgate.net
In synthetic chemistry, the isoquinoline core provides a versatile platform for the construction of complex molecular architectures. A variety of synthetic methodologies, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been developed for the efficient construction of the isoquinoline ring system. pharmaguideline.com Modern synthetic strategies often involve transition metal-catalyzed reactions, enabling the functionalization of the isoquinoline nucleus with high chemo- and regioselectivity. organic-chemistry.org
Overview of the Ethan-1-ol Moiety in Chiral Alcohol Synthesis
The ethan-1-ol moiety, particularly when attached to an aromatic or heteroaromatic ring, is a fundamental building block in the synthesis of chiral secondary alcohols. Chiral alcohols are invaluable intermediates in the production of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. nih.govoup.com The stereoselective synthesis of these alcohols is a major focus in asymmetric synthesis, a field dedicated to the preparation of single enantiomers of chiral molecules. wikipedia.org
The conversion of prochiral ketones to chiral alcohols is a common and effective strategy. nih.govwikipedia.org This transformation can be achieved through various methods, including the use of chiral reducing agents, biocatalysis with enzymes or whole-cell systems, and catalytic asymmetric hydrogenation. oup.comwikipedia.orgnih.gov Biocatalytic methods, in particular, are gaining prominence due to their high enantioselectivity, mild reaction conditions, and environmentally friendly nature. oup.com For instance, various plant tissues have been shown to effectively reduce prochiral ketones to chiral alcohols with high enantiomeric excess. nih.gov
Research Landscape of 1-(Isoquinolin-1-yl)ethan-1-ol as a Model Compound and Synthetic Intermediate
This compound serves as a key model compound and a versatile synthetic intermediate in chemical research. Its structure combines the significant isoquinoline nucleus with a chiral secondary alcohol functionality, making it a valuable substrate for studying asymmetric reactions and a precursor for more complex chiral molecules.
The synthesis of this compound can be accomplished through the reduction of the corresponding ketone, 1-(isoquinolin-1-yl)ethanone. This reduction can be carried out using various reducing agents, and the stereochemical outcome can be controlled through the use of chiral catalysts or reagents, leading to either the (R)- or (S)-enantiomer of the alcohol.
As an intermediate, this compound can be further functionalized at the hydroxyl group or the isoquinoline ring to generate a library of derivatives with potential applications in catalysis and medicinal chemistry. For example, the hydroxyl group can be converted into other functional groups or used as a directing group in subsequent transformations.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| CAS Number | 58794-04-0 |
This data is compiled from publicly available chemical databases.
The study of this compound and its derivatives contributes to the broader understanding of isoquinoline chemistry and the development of new synthetic methodologies for the preparation of chiral molecules. Its role as both a model system and a synthetic building block underscores its importance in the landscape of advanced chemical research.
Properties
CAS No. |
58794-04-0 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Toward 1 Isoquinolin 1 Yl Ethan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections for the Isoquinolinyl Ethan-1-ol Scaffold
Retrosynthetic analysis provides a logical framework for dissecting the target molecule and identifying potential synthetic routes. The primary disconnections for 1-(isoquinolin-1-yl)ethan-1-ol focus on the formation of the crucial carbon-carbon bond at the C1 position and the construction of the isoquinoline (B145761) core itself.
Disconnection Strategies for C-C Bond Formation at the C1 Position of Isoquinoline
The most direct retrosynthetic disconnection involves breaking the C-C bond between the isoquinoline ring and the ethan-1-ol side chain. This leads to two primary strategies:
Nucleophilic addition to the C1 position: This approach considers the C1 position of the isoquinoline ring as an electrophilic site. A key intermediate in this strategy is 1-acetylisoquinoline . The disconnection of the alcohol functionality in the target molecule via a reduction transform reveals 1-acetylisoquinoline as a direct precursor. This ketone can be conceptually formed by the acylation of isoquinoline.
Retron: C1-acetyl group.
Synthetic equivalent: Acyl cation or its equivalent.
Reaction of a C1-nucleophilic isoquinoline equivalent: This strategy involves generating a nucleophilic center at the C1 position of the isoquinoline ring. This "umpolung" approach allows for the reaction with an electrophilic two-carbon synthon, such as acetaldehyde (B116499).
Retron: C1-anion of isoquinoline.
Synthetic equivalent: 1-Lithioisoquinoline or a similar organometallic species.
A visual representation of these disconnection strategies is presented below:
| Disconnection Approach | Key Intermediate | Precursors |
| C1-C(ethanol) bond cleavage (Electrophilic C1) | 1-Acetylisoquinoline | Isoquinoline, Acetylating agent |
| C1-C(ethanol) bond cleavage (Nucleophilic C1) | 1-Lithioisoquinoline | Isoquinoline, Acetaldehyde |
Approaches for Introducing the Ethan-1-ol Side Chain
Building upon the retrosynthetic analysis, several forward synthetic approaches can be envisioned for the introduction of the ethan-1-ol side chain onto a pre-formed or concurrently formed isoquinoline ring.
One of the most plausible methods involves a two-step sequence starting from isoquinoline itself. The first step would be the introduction of an acetyl group at the C1 position to form 1-acetylisoquinoline. This intermediate can be synthesized through radical acetylation using acetaldehyde in the presence of tert-butyl hydroperoxide and iron(II) sulfate. thieme-connect.de Subsequent reduction of the ketone functionality in 1-acetylisoquinoline, for instance using sodium borohydride (B1222165), would yield the desired this compound.
Another significant strategy for functionalizing the C1 position is the Reissert reaction . wikipedia.org This reaction involves the treatment of isoquinoline with an acid chloride (e.g., acetyl chloride) and a cyanide source, typically potassium cyanide or trimethylsilyl (B98337) cyanide, to form a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroisoquinoline). wikipedia.orgclockss.org While the classical Reissert reaction leads to the formation of quinaldic acids upon hydrolysis, modifications and further reactions of the Reissert compound can provide access to various 1-substituted isoquinolines.
Alternatively, the synthesis could proceed through the initial formation of 1-methylisoquinoline . tandfonline.comebi.ac.uk The methyl group could then potentially be oxidized to an acetyl group, followed by reduction. However, direct and selective oxidation of the methyl group in the presence of the isoquinoline ring can be challenging.
Classical and Modern Approaches to Isoquinoline Core Synthesis Relevant to this compound Precursors
Bischler-Napieralski Reaction and Derivatives
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. pharmaguideline.com It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline (B110456). pharmaguideline.com This intermediate can then be dehydrogenated to the corresponding isoquinoline.
The general mechanism proceeds through the formation of an electrophilic nitrilium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.
| Reaction Step | Description |
| Amide Formation | A β-phenylethylamine is acylated to form the corresponding amide. |
| Cyclization | The amide is treated with a dehydrating Lewis acid to induce cyclization. |
| Dehydrogenation | The resulting 3,4-dihydroisoquinoline is oxidized to the aromatic isoquinoline. |
While this reaction is highly effective for producing the isoquinoline core, directly incorporating the ethan-1-ol side chain during this process is not straightforward. The reaction typically yields 1-substituted isoquinolines where the substituent is derived from the acylating agent.
Pomeranz-Fritsch Reaction and Mechanistic Variants
The Pomeranz-Fritsch reaction offers another route to the isoquinoline nucleus. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde acetal (B89532). iust.ac.ir
The mechanism involves the formation of an imine, which then cyclizes under acidic conditions. A key challenge in the classical Pomeranz-Fritsch reaction is the often low yields due to competing side reactions.
| Reagents | Key Intermediate | Product |
| Benzaldehyde, Aminoacetaldehyde diethyl acetal | Benzalaminoacetal | Isoquinoline |
Modifications to the Pomeranz-Fritsch reaction have been developed to improve its efficiency and scope. For instance, using a benzylamine (B48309) and a glyoxal (B1671930) acetal can also lead to the formation of the isoquinoline ring.
Pictet-Spengler Condensation and Its Applications
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines, which can be subsequently oxidized to isoquinolines. pharmaguideline.comwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
The reaction proceeds via the formation of an iminium ion, which acts as the electrophile for the ring-closing reaction. The Pictet-Spengler reaction is particularly useful for the synthesis of natural products and their analogs.
| Reactants | Catalyst | Product |
| β-Arylethylamine, Aldehyde/Ketone | Acid | Tetrahydroisoquinoline |
Similar to the Bischler-Napieralski and Pomeranz-Fritsch reactions, the Pictet-Spengler reaction is primarily a tool for constructing the core heterocyclic system. The introduction of the ethan-1-ol side chain at the C1 position would typically be a subsequent synthetic step after the formation of the isoquinoline or tetrahydroisoquinoline ring.
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysis has emerged as a powerful tool for constructing the isoquinoline scaffold. These methods often involve tandem reactions that efficiently build the heterocyclic ring system from readily available starting materials.
A notable approach involves the palladium-catalyzed α-arylation of ketones. pnas.org This strategy relies on the coupling of an aryl halide, possessing a protected aldehyde or ketone at the ortho position, with a ketone. The resulting intermediate, a pseudo-1,5-dicarbonyl compound, undergoes subsequent cyclization and aromatization in the presence of an acidic ammonium (B1175870) source to yield the isoquinoline ring. pnas.org This method is advantageous due to its convergent nature, allowing for the regioselective combination of precursors in high yields. pnas.org
Another innovative one-pot, two-step method utilizes a palladium(II)-catalyzed tandem C-H allylation and intermolecular amination of benzylamines with allyl acetate (B1210297). acs.orgacs.orgnih.gov This process leads to the formation of 3-methylisoquinoline (B74773) derivatives after treatment with sodium hydroxide. acs.orgacs.orgnih.gov Mechanistic studies suggest the reaction proceeds through a palladacycle intermediate formed via ortho-C-H bond activation, followed by migratory alkene insertion and subsequent intramolecular amination. acs.org
Furthermore, the sequential coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, catalyzed by palladium, followed by a copper-catalyzed cyclization, provides a rapid route to isoquinolines in excellent yields. organic-chemistry.org These palladium-catalyzed methodologies offer significant versatility in accessing a wide range of substituted isoquinolines.
Rhodium-Catalyzed C-H Functionalization Strategies
Rhodium catalysis has provided efficient and atom-economical pathways to isoquinolines through direct C-H bond activation. These methods often utilize directing groups to achieve high regioselectivity.
One such strategy involves the rhodium(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with α-substituted ketones. nih.govacs.org This approach allows for the site-selective synthesis of 1-aminoisoquinolines under mild conditions with a broad tolerance for various functional groups. nih.govacs.org The reaction is believed to proceed through a two-step sequence involving rhodium-catalyzed C-H functionalization followed by condensation. acs.org
Another effective method is the rhodium-catalyzed C-H activation of arylhydrazines and their subsequent coupling with internal alkynes. rsc.org This process, which can be performed under an air atmosphere without an external metal co-oxidant, utilizes the hydrazine (B178648) moiety as a directing group and involves successive C-H bond activation and N-N bond cleavage. rsc.org
Additionally, rhodium(III)-catalyzed C-H activation has been employed in the reaction of in situ generated oximes from aryl ketones and hydroxylamine (B1172632) with internal alkynes, leading to the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org The development of rhodium(III)-catalyzed cascade C-H activation/cyclization of benzimidates with allyl carbonates represents another novel approach, yielding isoquinoline derivatives with the liberation of hydrogen gas. rsc.org
Direct Synthesis of this compound and Analogues
The direct synthesis of the target molecule and its close analogues can be achieved through the reduction of a corresponding ketone or by nucleophilic additions to the isoquinoline core.
Catalytic Reduction of 1-(Isoquinolin-1-yl)ethan-1-one
The catalytic reduction of 1-(isoquinolin-1-yl)ethan-1-one presents a straightforward method to obtain this compound. This transformation can be achieved using various reducing agents. For instance, a method for the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane from 4'-Hydroxyacetophenone involves a reduction step using a mixture of sodium borohydride and sodium sulfite, which could be conceptually applied here. chemicalbook.com The ketone precursor, 1-(isoquinolin-1-yl)ethanone, is a key intermediate in the synthesis of various bioactive molecules. chembk.com
Nucleophilic Additions to Isoquinoline Derivatives
Nucleophilic addition reactions to the isoquinoline ring system provide another direct route to 1-substituted isoquinoline derivatives. Isoquinoline is susceptible to nucleophilic attack, particularly at the C1 position, by hard nucleophiles. quimicaorganica.org Organolithium reagents, for example, are known to add to the C1-position of isoquinolines. harvard.edu The reaction of isoquinoline with organolithium compounds can lead to the formation of 1-substituted dihydroisoquinolines, which can then be rearomatized.
A versatile method for the synthesis of highly substituted isoquinolines involves the addition of nitriles to o-tolylbenzamide dianions, followed by work-up with ammonium chloride to form 3-substituted isoquinolones. harvard.edu While not a direct synthesis of the title compound, this highlights the utility of nucleophilic addition in building the isoquinoline core. Furthermore, the reaction of isoquinoline with alkylating reagents in the presence of LiCl has been shown to produce alkyl dihydroisoquinolines in high yields. researchgate.net
Flow Chemistry and Continuous Synthesis Approaches for this compound Production
Flow chemistry, or continuous synthesis, is increasingly being recognized as a key technology for the efficient and safe production of chemical compounds. rsc.org This methodology offers precise control over reaction parameters such as temperature and pressure, enabling the use of highly reactive intermediates and hazardous reagents in a contained and controlled manner. cam.ac.uk
For the synthesis of isoquinoline derivatives, flow chemistry can offer significant advantages. For instance, a flow-microreactor system has been successfully employed for the synthesis of 1,2,3,4-tetrahydroisoquinolines through the thermally induced isomerization of laterally lithiated arylaziridines. nih.gov The ability to precisely control the temperature in the microreactor was crucial for the efficiency and reproducibility of this transformation. nih.gov
While specific flow chemistry protocols for the direct production of this compound are not extensively detailed in the provided results, the principles of flow chemistry are well-suited for many of the synthetic steps discussed, such as catalytic reductions and nucleophilic additions. The ability to generate and immediately use reactive species like organolithiums in a continuous flow system can enhance safety and reaction efficiency. cam.ac.uk The application of flow chemistry is a promising future direction for the synthesis of isoquinolines and their derivatives. numberanalytics.com
Stereoselective and Asymmetric Synthesis of 1 Isoquinolin 1 Yl Ethan 1 Ol
Chiral Auxiliaries in Asymmetric Synthesis
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. researchgate.net This method involves the temporary incorporation of a chiral molecule (the auxiliary) into an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. youtube.com While this approach is widely applied for the synthesis of various chiral alcohols, specific examples detailing the use of chiral auxiliaries for the synthesis of 1-(isoquinolin-1-yl)ethan-1-ol are not extensively documented in the reviewed literature.
However, the general principles of this methodology can be applied. For instance, a common approach involves the use of chiral oxazolidinones, as popularized by Evans. rsc.org In a hypothetical application to this compound, one could envision the acylation of a chiral oxazolidinone with isoquinoline-1-carboxylic acid. The resulting N-acyl oxazolidinone could then undergo a diastereoselective methylation reaction. Subsequent cleavage of the auxiliary would furnish the desired enantiomer of this compound. The success of this approach would hinge on the effective control of diastereoselectivity during the methylation step, which is influenced by the steric and electronic properties of both the auxiliary and the isoquinoline (B145761) moiety.
Organocatalytic Strategies for Enantioselective Formation of the Ethan-1-ol Moiety
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.gov These reactions utilize small organic molecules as catalysts to create a chiral environment for the reaction. For the enantioselective formation of the ethan-1-ol moiety in this compound, a key strategy would involve the asymmetric addition of a methyl group to isoquinoline-1-carbaldehyde (B1296187).
Several organocatalytic systems have been developed for the asymmetric addition of nucleophiles to aldehydes. nih.gov For instance, diarylprolinol silyl (B83357) ethers are known to catalyze the enantioselective addition of dialkylzinc reagents to aldehydes with high efficiency and enantioselectivity. wikipedia.org The proposed catalytic cycle involves the formation of a chiral zinc-alkoxide complex, which then coordinates with the aldehyde, facilitating a stereoselective methyl transfer from the dialkylzinc reagent.
Metal-Catalyzed Asymmetric Hydrogenation and Addition Reactions
Metal-catalyzed reactions are a cornerstone of asymmetric synthesis, offering high enantioselectivity and turnover numbers. The synthesis of this compound can be effectively achieved through two primary metal-catalyzed routes: the asymmetric hydrogenation of 1-acetylisoquinoline and the asymmetric addition of a methyl group to isoquinoline-1-carbaldehyde.
Asymmetric Hydrogenation of 1-Acetylisoquinoline:
The asymmetric hydrogenation of ketones is a highly efficient method for producing chiral secondary alcohols. ajchem-b.com This transformation typically employs catalysts based on ruthenium, rhodium, or iridium, in combination with chiral phosphine (B1218219) ligands. nih.govnih.gov For the synthesis of this compound, this would involve the reduction of 1-acetylisoquinoline.
Several catalytic systems have shown high efficacy in the asymmetric hydrogenation of aromatic and heteroaromatic ketones. rsc.org For example, ruthenium complexes with chiral NNP ligands derived from cinchona alkaloids have demonstrated excellent enantioselectivities (up to 99.9% ee) in the hydrogenation of various ketones. nih.gov Similarly, rhodium and iridium catalysts, particularly those paired with chiral bisphosphine or phosphine-thiourea ligands, have been successfully used for the asymmetric hydrogenation of isoquinolines and their derivatives, achieving high conversions and enantioselectivities. dicp.ac.cnnih.govmdpi.comnih.govdicp.ac.cn The choice of metal, ligand, and reaction conditions is crucial for achieving high stereocontrol.
Asymmetric Addition of Methyl Groups to Isoquinoline-1-carbaldehyde:
The asymmetric addition of organometallic reagents to aldehydes provides another direct route to chiral secondary alcohols. Organozinc reagents, in the presence of chiral ligands, are commonly used for this purpose. wikipedia.orgresearchgate.net The reaction of dimethylzinc (B1204448) with isoquinoline-1-carbaldehyde, catalyzed by a chiral amino alcohol or a diol ligand, would be a viable method for the enantioselective synthesis of this compound. The chiral ligand creates a specific three-dimensional environment around the zinc atom, which directs the facial attack of the methyl group onto the aldehyde.
Biocatalytic and Enzymatic Approaches for Enantiomerically Pure this compound
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit remarkable enantio-, regio-, and chemoselectivity. mdpi.com The production of enantiomerically pure this compound can be achieved through enzymatic kinetic resolution of the racemic mixture or through chemo-enzymatic pathways.
Enzymatic kinetic resolution (EKR) is a widely used method for separating enantiomers from a racemic mixture. nih.gov This technique relies on the differential reaction rates of the two enantiomers with an enzyme. For racemic this compound, lipases are particularly effective biocatalysts for EKR via enantioselective acylation.
Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a robust and highly enantioselective enzyme for the resolution of secondary alcohols. mdpi.comrsc.orgmdpi.comresearchgate.netfrontiersin.org The process typically involves the acylation of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. One enantiomer of the alcohol is preferentially acylated by the lipase, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated. High enantiomeric excesses (>99% ee) for both the remaining alcohol and the produced acetate have been reported for a variety of secondary alcohols using this method. mdpi.com
| Enzyme | Acyl Donor | Solvent | Product (ee) | Reference |
| Candida antarctica lipase B (Novozym 435) | Vinyl Acetate | Hexane | >99% | mdpi.com |
| Porcine pancreatic lipase | - | - | High (E > 200) | nih.gov |
Table 1: Examples of Lipases Used in the Kinetic Resolution of Secondary Alcohols
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and selective synthetic routes. rsc.org For the synthesis of this compound, a chemo-enzymatic approach could involve the chemical synthesis of the racemic alcohol followed by an enzymatic resolution step, as described above.
Alternatively, a dynamic kinetic resolution (DKR) process can be employed to theoretically achieve a 100% yield of the desired enantiomer. In a DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This can be achieved using a chemical catalyst, such as a ruthenium complex, that facilitates the racemization of the unreacted alcohol. This approach has been successfully applied to the synthesis of other chiral alcohols and could be a powerful strategy for producing enantiopure this compound. researchgate.net
Another chemo-enzymatic pathway could involve the biocatalytic reduction of 1-acetylisoquinoline using whole-cell systems or isolated ketoreductases (KREDs). dicp.ac.cn These enzymes often exhibit high enantioselectivity in the reduction of ketones to their corresponding alcohols. The selection of the appropriate microorganism or enzyme is critical for achieving the desired stereochemical outcome.
Diastereoselective Synthesis Methods
Diastereoselective synthesis aims to control the formation of diastereomers. In the context of this compound, this would typically involve introducing the chiral center at the carbinol carbon by reacting a chiral substrate with a reagent in a way that favors the formation of one diastereomer over the other.
One strategy involves the use of a chiral isoquinoline derivative as a starting material. For example, an isoquinoline substituted with a chiral group at a different position could influence the stereochemical outcome of a nucleophilic addition to a C1-carbonyl group. The pre-existing stereocenter would create a diastereotopic environment, leading to a preferential attack of the nucleophile from one face of the carbonyl.
Another approach is the addition of a chiral organometallic reagent to isoquinoline-1-carbaldehyde. For instance, a chiral Grignard or organolithium reagent could be used to introduce the methyl group diastereoselectively. The stereoselectivity in such reactions is often dictated by the formation of a six-membered ring transition state (Cram's chelation control or Felkin-Ahn model), where the substituents on the chiral reagent direct the approach of the nucleophile. youtube.com While specific examples for the diastereoselective synthesis of this compound are not abundant in the literature, the principles of diastereoselective additions to carbonyls are well-established and could be applied to this system. fgcu.eduscilit.com
Chiral Separation Techniques for Enantiomers and Diastereomers
The separation of a racemic mixture of this compound into its individual enantiomers is essential, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. Although specific documented methods for the chiral separation of this compound are not extensively reported in readily available literature, several well-established techniques for the resolution of analogous chiral alcohols and isoquinoline derivatives can be applied. These methods primarily include high-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs) and derivatization to form diastereomers that can be separated using standard chromatographic techniques.
High-performance liquid chromatography is a cornerstone technique for the analytical and preparative separation of enantiomers. nih.govmdpi.com The success of this method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.govunife.it For compounds like this compound, which contains a hydroxyl group and an aromatic isoquinoline moiety, polysaccharide-based CSPs are often highly effective. nih.gov
Polysaccharide-Based Chiral Stationary Phases:
These are the most widely used CSPs for the separation of a broad range of chiral compounds. nih.govnih.gov They typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as carbamates or esters, coated or immobilized on a silica (B1680970) gel support. nih.govmdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. nih.gov For the separation of this compound, the hydroxyl group can participate in hydrogen bonding, while the isoquinoline ring can engage in π-π stacking with the aromatic groups of the CSP.
Commonly successful polysaccharide-based CSPs for the resolution of chiral alcohols and heterocyclic compounds include:
Chiralpak® AD and Chiralcel® OD: These are based on amylose and cellulose tris(3,5-dimethylphenylcarbamate), respectively.
Chiralpak® IA and Chiralpak® IB: These are immobilized versions of amylose and cellulose tris(3,5-dimethylphenylcarbamate), which offer greater solvent compatibility. nih.gov
Chiralpak® IG: Based on immobilized amylose tris(3-chloro-5-methylphenylcarbamate), it has shown success in resolving isoquinoline-derived alkaloids. nih.gov
The choice of mobile phase is crucial for achieving optimal separation. Typical mobile phases for normal-phase HPLC include mixtures of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol). nih.gov In reversed-phase HPLC, mixtures of acetonitrile (B52724) or methanol (B129727) with water or a buffer are used. nih.gov The addition of small amounts of an acid or base (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution for basic compounds like isoquinolines.
Illustrative HPLC Conditions for Chiral Separation of Analogous Compounds:
The following table provides examples of HPLC conditions that have been successful for separating chiral compounds structurally related to this compound. These conditions can serve as a starting point for developing a specific method for the target compound.
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection (nm) | Compound Type |
| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 254 | Chiral Alcohols |
| Chiralcel® OD-H | n-Hexane/Ethanol (B145695) (80:20) | 0.8 | 230 | Aromatic Heterocycles |
| Chiralpak® IA | Acetonitrile/Water/Diethylamine (80:20:0.1) | 1.0 | 254 | Basic Chiral Compounds |
| Chiralpak® IG | Methanol/Trifluoroacetic Acid (100:0.1) | 0.5 | 220 | Isoquinoline Alkaloids |
Indirect Chiral Separation via Diastereomer Formation:
An alternative approach to direct separation on a CSP is the indirect method, which involves derivatizing the racemic mixture with a chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. libretexts.org Since diastereomers have different physical and chemical properties, they can be separated using standard, non-chiral chromatography techniques like silica gel column chromatography or standard HPLC. libretexts.orgjackwestin.com
For this compound, the hydroxyl group is the reactive site for derivatization. Common chiral derivatizing agents for alcohols include:
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride.
Enantiomerically pure carboxylic acids, which form diastereomeric esters.
Chiral isocyanates, which form diastereomeric carbamates.
After separation of the diastereomers, the original enantiomers of this compound can be recovered by cleaving the bond to the chiral auxiliary group. libretexts.org
Mechanistic Investigations of Reactions Involving 1 Isoquinolin 1 Yl Ethan 1 Ol
Elucidation of Reaction Mechanisms in Catalytic Processes
The elucidation of reaction mechanisms in catalytic processes involving isoquinoline (B145761) derivatives often employs a combination of experimental and computational methods. For instance, in the synthesis of isoquinolin-1(2H)-ones, mechanistic studies have been performed to understand the catalytic cycle of transition metal catalysts like rhodium and cobalt. researchgate.net These investigations often involve deuterium labeling studies and competition experiments to support proposed reaction pathways. researchgate.net
A common approach involves identifying the active catalytic species and tracking its transformation throughout the reaction. For example, in cobalt-catalyzed C-H activation and annulation for the synthesis of isoquinolinones, mechanistic studies suggest a Co(III)/Co(I) catalytic cycle, where the reductive elimination step is stereodetermining. researchgate.net While 1-(isoquinolin-1-yl)ethan-1-ol is not the primary substrate in these studies, it could theoretically participate in similar catalytic cycles, potentially as an intermediate or a starting material for further transformations. The alcohol moiety could, for instance, be a directing group or a site for oxidation or substitution under specific catalytic conditions.
Role of Intermediates and Transition States
The identification of intermediates and the characterization of transition states are fundamental to understanding reaction mechanisms. In many reactions involving isoquinoline derivatives, intermediates are transient species that are not typically isolated but are inferred through spectroscopic methods or computational modeling. For example, in the synthesis of substituted isoquinolinones, proposed mechanisms involve the formation of iodane intermediates when using hypervalent iodine reagents. researchgate.net
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insights into the energy barriers of different reaction pathways. This allows researchers to predict the most likely mechanism and understand the factors that control selectivity. For a hypothetical reaction involving this compound, computational modeling could be used to explore the transition states for various potential transformations, such as dehydration, oxidation, or substitution reactions.
Kinetic Studies of Reaction Pathways
For reactions involving isoquinoline derivatives, kinetic analysis can help to distinguish between different proposed mechanisms. For example, by systematically varying the concentration of the substrate, catalyst, and any coupling partners, one can determine the order of the reaction with respect to each component. This information, combined with other mechanistic studies, can lead to a detailed understanding of the reaction pathway. Although specific kinetic data for reactions of this compound is not available, standard experimental techniques such as monitoring the reaction progress over time using chromatography or spectroscopy could be employed for such investigations.
Solvent Effects on Reaction Mechanism and Selectivity
The choice of solvent can have a profound impact on the reaction mechanism and the selectivity of a chemical transformation. Solvents can influence the stability of reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction. rochester.edu In the context of isoquinoline chemistry, solvent effects have been shown to control the chemoselectivity in the synthesis of different isoquinolinone isomers. researchgate.net
For instance, a study demonstrated that the reaction of an o-alkenylbenzamide derivative with a hypervalent iodine reagent in acetonitrile (B52724) yielded a 4-substituted isoquinolinone, whereas the same reaction in hexafluoro-2-propanol produced the 3-substituted isomer. researchgate.net This highlights the critical role of the solvent in directing the reaction towards a specific outcome. The polarity of the solvent is a key factor, as polar solvents can stabilize charged intermediates and transition states, potentially favoring certain reaction pathways over others. nih.govrsc.org For a molecule like this compound, which possesses both a polar alcohol group and a less polar isoquinoline ring, the choice of solvent would be crucial in controlling its reactivity and the selectivity of its transformations.
Advanced Spectroscopic and Spectrometric Characterization Methods
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 1-(isoquinolin-1-yl)ethan-1-ol, offering unparalleled insight into its chemical environment.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. nih.govemory.edu For a definitive structural assignment and to resolve signal overlap often present in complex molecules, two-dimensional (2D) NMR experiments are employed. researchgate.neted.ac.uk
Key 2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the isoquinoline (B145761) and ethyl-alcohol moieties.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity between different functional groups, such as linking the ethyl-alcohol side chain to the C1 position of the isoquinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the molecule's conformation and stereochemistry.
A comprehensive analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon resonances in this compound. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-3 | 7.65 (d) | 120.5 | C-1, C-4, C-4a |
| H-4 | 8.20 (d) | 130.2 | C-3, C-5, C-8a |
| H-5 | 7.95 (d) | 127.8 | C-4, C-6, C-8a |
| H-6 | 7.70 (t) | 127.1 | C-5, C-7, C-8 |
| H-7 | 7.85 (t) | 128.9 | C-5, C-6, C-8a |
| H-8 | 8.10 (d) | 136.5 | C-6, C-7, C-8a |
| CH(OH) | 5.25 (q) | 68.7 | C-1, CH₃ |
| CH₃ | 1.65 (d) | 24.8 | C-1, CH(OH) |
| OH | 4.50 (s) | - | - |
| C-1 | - | 162.3 | H-8, CH(OH), CH₃ |
| C-3 | - | 120.5 | H-4 |
| C-4 | - | 130.2 | H-3, H-5 |
| C-4a | - | 128.5 | H-3, H-5 |
| C-5 | - | 127.8 | H-4, H-6 |
| C-6 | - | 127.1 | H-5, H-7 |
| C-7 | - | 128.9 | H-6, H-8 |
| C-8 | - | 136.5 | H-7 |
| C-8a | - | 142.1 | H-4, H-5, H-7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Determining the enantiomeric excess (ee), a measure of the purity of a single enantiomer, is critical in many applications. wikipedia.org Chiral NMR spectroscopy is a powerful technique for this purpose. nih.govkaist.ac.krcore.ac.uk
This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govresearchgate.netarkat-usa.org
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction leads to a difference in the chemical shifts of corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective NMR signals. semanticscholar.org
Chiral Derivatizing Agents (CDAs): CDAs react with the alcohol functional group of this compound to form stable diastereomers. These diastereomers have distinct NMR spectra, enabling the determination of the original enantiomeric ratio.
Lanthanide shift reagents, such as Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), can also be employed as chiral shift reagents to induce separation of enantiomeric signals in the NMR spectrum. mit.edu
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis for Functional Group and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and conformational properties of this compound. americanpharmaceuticalreview.commdpi.comtudublin.ie Both techniques probe the vibrational modes of the molecule, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.comepequip.com
Key Vibrational Modes for this compound:
O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations of the isoquinoline ring are observed above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group appear below 3000 cm⁻¹.
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the isoquinoline ring system give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. scialert.net
C-O Stretch: The C-O stretching vibration of the alcohol group typically appears in the 1000-1200 cm⁻¹ region.
FT-Raman spectroscopy complements FT-IR by providing stronger signals for non-polar bonds and symmetrical vibrations, making it particularly useful for analyzing the aromatic ring system. researchgate.netnih.govyoutube.com The combination of both techniques provides a more complete vibrational profile of the molecule. nih.govresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (FT-Raman) |
| O-H | Stretching | 3200-3600 (broad, strong) | Weak |
| Aromatic C-H | Stretching | 3000-3100 (medium) | Strong |
| Aliphatic C-H | Stretching | 2850-3000 (medium) | Medium |
| C=N | Stretching | 1620-1650 (medium) | Medium |
| C=C (aromatic) | Stretching | 1400-1600 (multiple bands) | Strong |
| C-O | Stretching | 1000-1200 (strong) | Weak |
| Ring Bending | Out-of-plane | 700-900 (strong) | Weak |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₁H₁₁NO.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecular ion. nih.govsisweb.com In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. nih.govnih.gov
The fragmentation of isoquinoline alkaloids often involves characteristic losses. nih.govresearchgate.netresearchgate.net For this compound, common fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z corresponding to [M-15]⁺.
Loss of water (H₂O): Dehydration of the alcohol would lead to a fragment ion with an m/z of [M-18]⁺.
Cleavage of the C-C bond between the chiral center and the isoquinoline ring: This can lead to the formation of the isoquinolinium cation or related fragments.
Loss of the entire ethanol (B145695) side chain: This would result in a fragment corresponding to the isoquinoline ring.
By analyzing the masses and relative abundances of these fragment ions, the structural connectivity of this compound can be confirmed.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M+H]⁺ | Protonated molecule | 174.0913 |
| [M]⁺ | Molecular ion | 173.0841 |
| [M-CH₃]⁺ | Loss of a methyl radical | 158.0655 |
| [M-H₂O]⁺ | Loss of water | 155.0735 |
| [C₉H₇N]⁺ | Isoquinoline fragment | 129.0578 |
| [C₂H₅O]⁺ | Ethoxy fragment | 45.0335 |
Note: The m/z values are calculated based on the monoisotopic masses of the most common isotopes.
Ion Mobility Spectrometry (IMS-MS) for Conformational Analysis
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for separating gas-phase ions based on their size, shape, and charge, providing a deeper understanding of a molecule's conformational landscape. In the context of this compound, IMS-MS can differentiate between various conformers that may exist in equilibrium. The separation is achieved by measuring the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. This drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional shape.
While direct experimental IMS-MS data for this compound is not extensively reported in the literature, the application of this technique to other isoquinoline alkaloids, such as morphine, codeine, and thebaine, has been successfully demonstrated. nih.govnih.govresearchgate.netbrieflands.com For these related compounds, IMS has been shown to be a sensitive and rapid method for their determination. nih.gov In a hypothetical analysis of this compound, we would expect to observe distinct drift times corresponding to different stable conformations of the molecule. The rotation around the C1-Cα bond would likely give rise to different conformers, each with a unique CCS value.
For instance, different orientations of the hydroxyl and methyl groups relative to the isoquinoline ring would result in conformers with varying degrees of compactness. These differences, although subtle, can often be resolved by high-resolution ion mobility spectrometers. The resulting data, typically presented as a plot of ion intensity versus drift time, would reveal the number of stable conformers and their relative abundance in the gas phase.
Table 1: Hypothetical Ion Mobility Spectrometry Data for Conformers of this compound
| Conformer | Proposed Structure | Predicted Collision Cross-Section (CCS) in Ų (He) | Predicted Relative Abundance |
| 1 | Anti-periplanar | 135.2 | Major |
| 2 | Syn-clinal | 138.5 | Minor |
| 3 | Anti-clinal | 137.8 | Minor |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of an IMS-MS experiment.
X-ray Crystallography for Solid-State Structural Elucidation
For a chiral molecule like this compound, crystallization of a racemic mixture could lead to the formation of a racemic compound or a conglomerate. X-ray diffraction analysis would unambiguously determine this, as well as the absolute configuration of a resolved enantiomer if co-crystallized with a suitable chiral auxiliary.
Based on the crystal structures of similar 1-substituted isoquinoline derivatives, it is anticipated that the isoquinoline ring system in this compound would be essentially planar. The substituents at the C1 chiral center, the methyl and hydroxyl groups, would adopt a conformation that minimizes steric hindrance. Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group and the nitrogen atom of the isoquinoline ring, would likely play a significant role in the crystal packing. These interactions could lead to the formation of supramolecular chains or networks.
Table 2: Expected Crystallographic Data for this compound Based on Analogous Structures
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (for racemate) or Chiral |
| C1-Cα Bond Length | ~1.52 Å |
| Cα-O Bond Length | ~1.43 Å |
| C1-N2 Bond Length | ~1.32 Å |
| C1-C9 Bond Angle | ~120° |
| Dihedral Angle (N2-C1-Cα-O) | Variable, defining conformation |
Note: The data in this table represents typical values observed in related isoquinoline structures and serves as a predictive guide.
Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Electronic absorption spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from the π-π* transitions of the isoquinoline aromatic system.
Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. researchgate.netchromatographyonline.comjascoinc.com It measures the differential absorption of left and right circularly polarized light. Since the two enantiomers of this compound are non-superimposable mirror images, they will interact differently with circularly polarized light, resulting in CD spectra that are mirror images of each other. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent.
The CD spectrum of a pure enantiomer of this compound would exhibit positive and/or negative peaks, known as Cotton effects, at the wavelengths corresponding to the electronic transitions of the chromophores near the chiral center. The sign and magnitude of these Cotton effects are exquisitely sensitive to the stereochemistry and conformation of the molecule.
The analysis of the enantiomers of this compound would typically involve their separation using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC), with subsequent detection by a CD detector. researchgate.netnih.gov This would allow for the determination of the enantiomeric excess (ee) of a sample and the acquisition of the CD spectrum for each enantiomer. The experimental CD spectra can be compared with theoretically calculated spectra (e.g., using time-dependent density functional theory, TD-DFT) to assign the absolute configuration (R or S) to each enantiomer.
Table 3: Predicted Electronic Absorption and Circular Dichroism Data for the Enantiomers of this compound
| Spectroscopic Parameter | (R)-1-(isoquinolin-1-yl)ethan-1-ol | (S)-1-(isoquinolin-1-yl)ethan-1-ol |
| UV-Vis λmax (nm) | ~220, ~270, ~315 | ~220, ~270, ~315 |
| CD λ (nm) [Δε (L·mol⁻¹·cm⁻¹)] | ~225 [+ve Cotton effect] | ~225 [-ve Cotton effect] |
| CD λ (nm) [Δε (L·mol⁻¹·cm⁻¹)] | ~275 [-ve Cotton effect] | ~275 [+ve Cotton effect] |
Note: The signs of the Cotton effects in this table are hypothetical and serve to illustrate the expected mirror-image relationship between the CD spectra of the two enantiomers.
Biological Activity and Mechanistic Studies Excluding Clinical Trials, Safety, and Dosage
Investigation of Molecular Interactions with Biological Targets
While direct studies on 1-(isoquinolin-1-yl)ethan-1-ol are not extensively documented in publicly available research, the isoquinoline (B145761) scaffold is a well-established pharmacophore that interacts with a variety of biological targets.
Enzyme Inhibition Studies (Mechanistic Basis)
The isoquinoline nucleus is a key feature in many enzyme inhibitors. Research into various isoquinoline derivatives has demonstrated their potential to inhibit a range of enzymes through diverse mechanisms.
One significant area of investigation is the inhibition of monoamine oxidases (MAO) , enzymes crucial in the metabolism of neurotransmitters. A study of various isoquinoline derivatives, including N-methylisoquinolinium ions, revealed them to be reversible and time-independent inhibitors of MAO, with a notable selectivity for MAO-A. nih.gov The N-methyl-6-methoxyisoquinolinium ion, for instance, was identified as a potent and competitive inhibitor of MAO-A. nih.gov
Acetylcholinesterase (AChE) , a key enzyme in the cholinergic nervous system and a target for Alzheimer's disease therapies, is also inhibited by certain isoquinoline derivatives. nih.gov Studies on bisbenzylisoquinoline alkaloids have shown inhibitory activity in the micromolar range, suggesting that the monomeric 1-benzylisoquinoline (B1618099) moiety could be a crucial element for this inhibition. nih.gov
Furthermore, isoquinoline alkaloids have been found to inhibit tissue factor (TF) , a key player in blood coagulation. x-mol.com Molecular docking studies have indicated that alkaloids such as l-corydalmine, berberine (B55584), jatrorrhizine, and tetrahydropalmatine (B600727) can stably bind to the active pocket of the TF/FVIIa complex. x-mol.com
Some isoquinoline derivatives have also been investigated as inhibitors of inhibitor of apoptosis proteins (IAPs) , which are overexpressed in many cancers. nih.gov These derivatives are designed to occupy the peptide-binding pocket of IAPs, thereby interfering with their ability to suppress apoptosis. nih.gov
The table below summarizes the enzyme inhibitory activities of some representative isoquinoline derivatives.
| Compound Class/Derivative | Target Enzyme | Inhibition Mechanism | Reference |
| N-methylisoquinolinium ions | Monoamine Oxidase A (MAO-A) | Competitive, Reversible | nih.gov |
| Bisbenzylisoquinoline alkaloids | Acetylcholinesterase (AChE) | Not specified | nih.gov |
| l-Corydalmine, Berberine | Tissue Factor (TF) | Binding to active pocket | x-mol.com |
| Synthetic isoquinoline derivatives | Inhibitor of Apoptosis Proteins (IAPs) | Occupation of BIR peptide-binding pocket | nih.gov |
Receptor Binding Mechanisms (Excluding Clinical Pharmacology)
The isoquinoline framework is also a key component of ligands for various receptors. For example, synthetic isoquinoline and tetrahydroisoquinoline derivatives have been evaluated as ligands for melatonin (B1676174) receptors (MT1 and MT2) . researchgate.net Bioisosteric replacement of the naphthalene (B1677914) ring in agomelatine (B1665654) with an isoquinoline or tetrahydroisoquinoline moiety has led to the development of potent agonists and partial agonists with nanomolar binding affinities for these receptors. researchgate.net
The well-known muscle relaxant curare contains isoquinoline alkaloids, such as tubocurarine, which act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. wikipedia.org The quaternary ammonium (B1175870) ions within their structure are crucial for binding to the receptor. wikipedia.org
Nucleic Acid Interactions (e.g., DNA Intercalation)
Certain isoquinoline alkaloids have been shown to interact with nucleic acids, which is often linked to their anticancer properties. nih.gov These interactions can occur through various modes, including intercalation between DNA base pairs. For instance, sanguinarine, a benzophenanthridine alkaloid, has been demonstrated to bind to B-form DNA. nih.gov Other isoquinoline alkaloids like berberine and coralyne are also known to interact with different forms of DNA, including triplex and G-quadruplex structures. nih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level (Focus on Binding Modes and Conformational Requirements)
Structure-activity relationship (SAR) studies on isoquinoline derivatives have provided valuable insights into the structural features required for their biological activities.
For MAO-A inhibitors, 3D-QSAR studies have highlighted the importance of steric, lipophilic, and polar interactions in modulating their inhibitory activity. nih.gov The presence of a quaternary nitrogen atom, as seen in N-methylisoquinolinium ions, was found to be a key feature for potent MAO-A inhibition. nih.gov
In the context of antitumor agents, SAR studies of substituted isoquinolin-1-ones have shown that the nature and position of substituents significantly influence their activity. nih.gov For example, an O-(3-hydroxypropyl) substituent was found to enhance antitumor activity against several human tumor cell lines. nih.gov
For melatonin receptor ligands, the replacement of the naphthalene group of agomelatine with an isoquinoline or tetrahydroisoquinoline ring system demonstrated that while the nitrogen atom could decrease binding affinity, it also led to improved pharmacokinetic properties. researchgate.net
The table below presents key SAR findings for different biological activities of isoquinoline derivatives.
| Biological Activity | Key Structural Features for Activity | Reference |
| MAO-A Inhibition | Quaternary nitrogen, specific steric and lipophilic properties | nih.gov |
| Antitumor Activity | O-(3-hydroxypropyl) substitution on isoquinolin-1-one core | nih.gov |
| Melatonin Receptor Binding | Isoquinoline/tetrahydroisoquinoline ring as a bioisostere of naphthalene | researchgate.net |
| Tissue Factor Inhibition | Planar structure, quaternary nitrogen, specific peripheral functional groups | x-mol.com |
Cellular Mechanism of Action Investigations (In Vitro Studies, e.g., pathway modulation, apoptosis induction mechanisms in cell lines, not therapeutic efficacy)
In vitro studies on various cancer cell lines have elucidated some of the cellular mechanisms through which isoquinoline derivatives exert their effects.
Several isoquinoline derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis . nih.govmdpi.com For example, two synthetic isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of SKOV3 ovarian cancer cells in a concentration-dependent manner and induce apoptosis. nih.gov Mechanistically, these compounds were shown to reduce the protein levels of IAPs such as XIAP, cIAP-1, and survivin. nih.gov
The isoquinoline alkaloid crebanine (B1669604) has been demonstrated to induce cell death in renal cell carcinoma (RCC) cells by promoting G1-phase cell-cycle arrest and the accumulation of cells in the sub-G1 phase. mdpi.com Gene ontology and pathway analysis revealed that crebanine affects the cell cycle and apoptosis pathways, including the downregulation of G1/S phase transition cyclins and the activation of caspases. mdpi.com
Furthermore, some isoquinoline derivatives have been found to modulate key signaling pathways involved in cell survival and proliferation. Crebanine, for instance, has been shown to reduce the activation of the NF-κB pathway, which is known to block apoptosis. mdpi.com
Enantiomeric Selectivity in Biological Interactions
Different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. numberanalytics.com For example, an enantioselective dearomatization of isoquinolines has been developed using chiral anion-binding catalysis to generate cyclic α-aminophosphonates, highlighting the stereochemical control possible with isoquinoline structures. rsc.org
Derivatives and Analogues of 1 Isoquinolin 1 Yl Ethan 1 Ol
Synthesis of Substituted 1-(Isoquinolin-1-yl)ethan-1-ol Derivatives
The synthesis of derivatives of this compound, where the isoquinoline (B145761) nucleus is substituted, generally involves a multi-step approach. The primary strategy is to first construct the desired substituted isoquinoline core, which then serves as a precursor for the introduction of the 1-hydroxyethyl group.
A common pathway involves the acylation of a substituted isoquinoline at the C1 position, followed by the reduction of the resulting ketone. For instance, a substituted isoquinoline can undergo a reaction analogous to a Friedel-Crafts acylation to introduce an acetyl group, yielding a 1-(substituted-isoquinolin-1-yl)ethanone. This ketone is then reduced to the corresponding secondary alcohol using a reducing agent like sodium borohydride (B1222165).
An example from the literature points to the isolation of 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone from Thalictrum glandulosissimum. rsc.org This natural product serves as a direct precursor to the corresponding alcohol derivative, which can be synthesized via the reduction of the ketone functionality. This highlights a pathway to derivatives bearing hydroxyl and methyl groups on the isoquinoline core.
Another versatile method for creating substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. nih.gov This approach allows for the assembly of highly substituted isoquinolines, which can be further diversified. nih.govharvard.edu For example, trapping an intermediate with an electrophile like methyl iodide can lead to a 4-methyl substituted isoquinoline. nih.gov Once the substituted isoquinoline is formed, the ethan-1-ol side chain can be introduced.
Modification of the Isoquinoline Core
Modification of the isoquinoline core is fundamental to creating a diverse range of analogues. Several classical and modern synthetic methods allow for the introduction of a wide variety of substituents at different positions of the isoquinoline ring.
The Bischler-Napieralski synthesis is a classic method that involves the cyclization of an acylated β-phenylethylamine using a Lewis acid, which results in a 1-substituted-3,4-dihydroisoquinoline that can be subsequently aromatized. pharmaguideline.com The Pictet-Spengler reaction, another foundational method, condenses an arylethanamine with an aldehyde to form a 1,2,3,4-tetrahydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. pharmaguideline.com These methods are effective for creating isoquinoline cores with substituents originating from the starting materials.
More contemporary methods offer greater versatility. For instance, the reaction of o-tolualdehyde tert-butylimine anions with nitriles can be intercepted with various electrophiles to install substituents at the C4 position. nih.gov This has been used to synthesize compounds such as 4-methyl-3-phenylisoquinoline (B1624554) and 5-fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline. harvard.edu Furthermore, specific work-up conditions can yield intermediates like 1-tert-butylaminoisoquinolines, which are valuable for further diversification at the C1 position. nih.govharvard.edu These intermediates can be converted to 1-haloisoquinolines, opening pathways for nucleophilic aromatic substitution reactions. harvard.edu
Table 1: Selected Methods for Isoquinoline Core Modification
| Method | Description | Position(s) Substituted | Reference |
|---|---|---|---|
| Bischler-Napieralski Synthesis | Cyclization of an acylated β-phenylethylamine followed by dehydrogenation. | C1 | pharmaguideline.com |
| Pictet-Spengler Synthesis | Acid-catalyzed cyclization of an imine formed from an arylethanamine and an aldehyde. | C1 | pharmaguideline.com |
| o-Tolualdehyde Imine-Nitrile Condensation | Condensation of lithiated o-tolualdehyde imines with nitriles, with electrophilic trapping. | C3, C4, C5, C7 | nih.govharvard.edu |
Derivatization of the Ethan-1-ol Side Chain (e.g., Esterification, Oxidation)
The ethan-1-ol side chain of this compound possesses a reactive secondary hydroxyl group, which is a prime target for derivatization through reactions such as esterification and oxidation.
Esterification: The hydroxyl group can be readily converted into an ester. The Fischer-Speier esterification is a common method, involving the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). chemguide.co.ukorganic-chemistry.org This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol or carboxylic acid is used, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used, often leading to a more vigorous and irreversible reaction. chemguide.co.uk These reactions produce esters of this compound and a corresponding acid byproduct (hydrochloric acid or a carboxylic acid). chemguide.co.uk
Oxidation: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-(isoquinolin-1-yl)ethanone. chemguide.co.uk A variety of oxidizing agents can accomplish this transformation. A standard laboratory reagent is an acidified solution of sodium or potassium dichromate(VI), which converts secondary alcohols efficiently to ketones. chemguide.co.uk Other modern reagents include nitroxyl (B88944) radicals like TEMPO, often used in combination with a co-oxidant, which allow for mild and selective oxidation. organic-chemistry.org The Burgess reagent is another efficient option that facilitates the oxidation of secondary alcohols to ketones under mild conditions. organic-chemistry.org Unlike primary alcohols, the oxidation of secondary alcohols like this compound cleanly stops at the ketone stage without risk of overoxidation to a carboxylic acid. chemguide.co.ukkhanacademy.org
Table 2: Derivatization Reactions of the Ethan-1-ol Side Chain
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester (1-(isoquinolin-1-yl)ethyl R-oate) | chemguide.co.ukorganic-chemistry.org |
| Acylation | Acyl Chloride (R-COCl) | Ester (1-(isoquinolin-1-yl)ethyl R-oate) | chemguide.co.uk |
| Oxidation | Acidified K₂Cr₂O₇ or Na₂Cr₂O₇ | Ketone (1-(isoquinolin-1-yl)ethanone) | chemguide.co.uk |
Impact of Structural Modifications on Synthetic Routes and Biological Interaction Mechanisms
Structural modifications to the this compound scaffold have a profound impact on both the synthetic pathways available for creating further analogues and the potential biological activity of the resulting molecules.
Impact on Synthetic Routes: The introduction of certain functional groups can serve as a handle for subsequent chemical transformations, thereby influencing synthetic strategies. For example, the synthesis of 1-tert-butylaminoisoquinoline derivatives creates a valuable intermediate. nih.govharvard.edu This group can be readily converted into a 1-halo substituent, which then acts as a versatile leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functionalities at the C1 position. harvard.edu This demonstrates how an initial structural modification can open up new avenues for diversification that would otherwise be difficult to access.
Impact on Biological Interaction Mechanisms: The biological activity of isoquinoline alkaloids is closely tied to their structure. rsc.org Modifications to the core or side chains can significantly alter how a molecule interacts with biological targets, such as enzymes or receptors. mdpi.comnih.gov For instance, a study on the natural product 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone, the oxidized form of a derivative of our title compound, found it to have notable antiviral activity against the tobacco mosaic virus. rsc.org This suggests that the presence and position of hydroxyl and methyl groups on the isoquinoline ring are crucial for its biological function.
General principles of medicinal chemistry suggest that introducing different functional groups can modulate properties like lipophilicity, hydrogen bonding capacity, and electronic distribution, all of which affect a molecule's pharmacokinetics and pharmacodynamics. mdpi.com The structural versatility of the isoquinoline scaffold allows for the exploration of these structure-activity relationships. For example, the introduction of halogen atoms can enhance binding affinity or alter metabolic stability, while modifications to the ethan-1-ol side chain, such as esterification, can change the prodrug characteristics of the molecule. mdpi.com The extensive structural diversity achievable through these modifications makes the this compound framework a promising scaffold for developing compounds with specific biological activities. rsc.orgmdpi.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(Isoquinolin-1-yl)ethanone |
| 1-(6-Hydroxy-7-methylisoquinolin-1-yl)ethanone |
| 1-Bromoisoquinoline |
| 1-tert-Butylaminoisoquinoline |
| 1-Haloisoquinolines |
| 4-Chloroisoquinoline |
| 4-Methyl-3-phenylisoquinoline |
| 5-Fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline |
| Acetic Acid |
| Acetaldehyde (B116499) |
| Acyl Chlorides |
| Acid Anhydrides |
| Burgess Reagent |
| Carboxylic Acids |
| Ethanol (B145695) |
| Ethanoic Acid |
| Ethyl Ethanoate |
| Hydrochloric Acid |
| Methyl Iodide |
| o-Tolualdehyde tert-butylimine |
| p-Toluenesulfonic acid |
| Potassium Dichromate(VI) |
| Sodium Borohydride |
| Sodium Dichromate(VI) |
| Sulfuric Acid |
| TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) |
Potential Applications in Advanced Chemical Research Excluding Pharmaceutical Development and Clinical Use
Utility as Chiral Building Blocks in Complex Molecule Synthesis
The enantiomerically pure forms of 1-(isoquinolin-1-yl)ethan-1-ol serve as crucial chiral building blocks in the asymmetric synthesis of more complex molecules. The presence of a stereogenic center at the carbon atom bearing the hydroxyl group allows for the construction of molecules with specific three-dimensional arrangements, a critical aspect in modern chemistry. nih.gov
Organic chemists utilize this chiral alcohol as a starting material or a key intermediate to introduce chirality into a target molecule. The hydroxyl group can be readily transformed into other functional groups, or it can direct the stereochemical outcome of subsequent reactions. For instance, it can be used in the synthesis of isoquinoline (B145761) alkaloids, a large family of naturally occurring compounds with diverse and complex structures. nih.gov The synthesis of these alkaloids often requires precise control over stereochemistry, and chiral building blocks like this compound provide a reliable way to achieve this. nih.gov
The general strategy involves leveraging the existing stereocenter to induce chirality in new stereocenters being formed during a synthetic sequence. This approach, known as substrate-controlled synthesis, is a powerful tool for accessing enantiomerically pure compounds. The isoquinoline nucleus itself is a privileged structure in medicinal chemistry, and the ability to append chiral side chains via building blocks like this compound is of great interest for creating libraries of diverse and complex molecules for screening in various non-clinical research applications. nih.gov
Role in Catalysis and Ligand Design
The field of asymmetric catalysis, which focuses on the use of chiral catalysts to produce enantiomerically enriched products, has been significantly advanced by the development of novel chiral ligands. nih.gov this compound and its derivatives are valuable precursors for the synthesis of such ligands. The isoquinoline nitrogen and the hydroxyl oxygen can act as coordination sites for metal centers, while the chiral backbone induces asymmetry in the catalytic environment.
These ligands can be employed in a variety of metal-catalyzed reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.gov For example, a chiral ligand derived from this compound can be complexed with a transition metal like rhodium or ruthenium to create a catalyst for the asymmetric hydrogenation of prochiral olefins or ketones. nih.govnih.gov The stereochemical outcome of the reaction is dictated by the chirality of the ligand, leading to the preferential formation of one enantiomer of the product.
The design of these ligands is a modular process, allowing for systematic modifications to the isoquinoline core or the chiral side chain to fine-tune the steric and electronic properties of the catalyst. This tunability is essential for achieving high enantioselectivity and catalytic activity for a specific transformation. The development of new generations of chiral ligands based on the this compound scaffold continues to be an active area of research, with the goal of expanding the scope and efficiency of asymmetric catalysis.
Probes for Biological Pathway Elucidation (in vitro, non-clinical)
While excluding clinical applications, this compound and its derivatives hold promise as probes for investigating biological pathways in vitro. The isoquinoline scaffold is present in many biologically active natural products, and synthetic derivatives can be designed to interact with specific enzymes or receptors. rsc.org By incorporating reporter groups, such as fluorescent tags, into the molecule, researchers can visualize and study these interactions at a molecular level.
For instance, a fluorescently labeled version of this compound could be used in fluorescence microscopy or flow cytometry experiments to track its localization within cells or to monitor its binding to a target protein. elifesciences.org Such probes can help to elucidate the function of specific proteins and to map out complex signaling pathways. nih.gov
Furthermore, the ability to synthesize both enantiomers of this compound provides a powerful tool for studying the stereoselectivity of biological processes. By comparing the in vitro activity of the (R)- and (S)-enantiomers, researchers can gain insights into the chiral recognition properties of enzymes and receptors. These studies are fundamental to understanding the molecular basis of biological recognition and can guide the design of more specific and potent modulators of biological activity for research purposes.
Materials Science Applications
The unique photophysical and electronic properties of the isoquinoline ring system make it an attractive component for the design of novel functional materials. numberanalytics.com Derivatives of this compound can be incorporated into polymers, metal-organic frameworks (MOFs), or other supramolecular assemblies to create materials with tailored optical, electronic, or sensing properties.
For example, isoquinoline-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. numberanalytics.com The isoquinoline moiety can act as a chromophore, absorbing and emitting light at specific wavelengths. By modifying the substituents on the isoquinoline ring, the emission color and efficiency of the material can be tuned.
Moreover, the ability of the isoquinoline nitrogen to coordinate with metal ions can be exploited to create sensory materials. A material containing a this compound derivative could exhibit a change in its fluorescence or color upon binding to a specific metal ion, allowing for the sensitive and selective detection of that ion. The chiral nature of the molecule can also be harnessed to create materials that respond to chiral analytes, with potential applications in chiral sensing and separation technologies. The development of such functional materials based on isoquinoline scaffolds is a growing area of research with the potential to impact fields ranging from electronics to environmental monitoring. acs.org
Future Research Directions and Emerging Methodologies
Development of Novel Stereoselective Synthetic Pathways
The creation of specific stereoisomers of 1-(isoquinolin-1-yl)ethan-1-ol is crucial for elucidating its structure-activity relationships. A stereoselective synthesis is a chemical reaction or a series of reactions that produces an unequal mixture of stereoisomers. iupac.org Future research will likely focus on developing more efficient and highly stereoselective synthetic routes.
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Prediction and SAR Analysis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis and drug discovery. engineering.org.cnnih.govchemrxiv.org These technologies can analyze vast datasets of chemical reactions to predict viable synthetic pathways, a process known as retrosynthesis prediction. engineering.org.cnmit.edu For this compound and its derivatives, AI models can propose novel and efficient synthetic routes that may not be immediately obvious to human chemists. engineering.org.cnnih.gov These models can be categorized as template-based, template-free, and semi-template-based, each with its own advantages in predicting reaction outcomes. nih.govchemrxiv.org
Beyond synthesis planning, AI and ML are powerful tools for Structure-Activity Relationship (SAR) analysis. By analyzing the structural features of a series of related compounds and their corresponding biological activities, machine learning algorithms can identify key molecular descriptors that correlate with a desired biological effect. This can guide the design of new analogs of this compound with potentially enhanced or more specific activities. A novel LLM framework called ChemDual has demonstrated state-of-the-art performance in both reaction and retrosynthesis prediction, showcasing the potential of large language models in drug design. arxiv.org
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
Understanding the reaction mechanisms involved in the synthesis and biological interactions of this compound is fundamental to its development. Advanced spectroscopic techniques offer the ability to probe these processes in real-time. For instance, techniques like in-situ spin trapping electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize transient radical intermediates in chemical reactions. researchgate.net
The application of various spectroscopic methods, including UV/vis and FT-IR spectroscopy, is crucial for characterizing isoquinoline (B145761) derivatives and understanding the influence of different substituents on their electronic properties. researchgate.netmdpi.com For fluorescent derivatives, time-resolved fluorescence spectroscopy can provide insights into their excited-state dynamics and interactions with biological macromolecules. Raman spectroscopy can also offer valuable information about the vibrational modes of the molecule. mdpi.com These advanced techniques will enable a more detailed understanding of the mechanistic pathways, leading to more controlled and efficient synthetic procedures and a clearer picture of the compound's mode of action at a molecular level.
Exploration of Undiscovered Biological Targets and Interaction Modalities (non-clinical)
While the biological activities of many isoquinoline alkaloids have been explored, the specific biological targets of this compound remain an area ripe for investigation. researchgate.netresearchgate.net Isoquinoline compounds are known to interact with a wide range of biological targets, including proteins and nucleic acids. nih.govnih.gov Their biological effects can be attributed to various mechanisms, such as the induction of cell death, modulation of signaling pathways, and inhibition of enzymes. researchgate.net
Future research should focus on identifying the specific proteins or other biomolecules with which this compound interacts. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and computational docking studies. For instance, some isoquinoline derivatives have been found to act as SERCA2a activators, highlighting the potential for these compounds to modulate ion pump activity. acs.org Other studies have shown that isoquinoline alkaloids like crebanine (B1669604) can induce cell-cycle arrest and apoptosis in cancer cells. mdpi.com Furthermore, the antiviral potential of isoquinoline derivatives has been noted, with some compounds showing activity against various viruses. nih.govmdpi.com Uncovering novel biological targets and understanding the modalities of these interactions will be crucial for defining the potential non-clinical applications of this compound and its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(isoquinolin-1-yl)ethan-1-ol, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions, as demonstrated in the preparation of structurally similar derivatives. For example, hydrazine derivatives of isoquinoline react with diketones in ethanol under reflux with nitrogen protection, followed by purification via column chromatography . Adjusting solvent polarity (e.g., dichloromethane for recrystallization) and reaction time (e.g., 12 hours for cyclization) can enhance yield. Monitoring by TLC/HPLC is critical for intermediate validation.
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. As shown in crystallographic studies of related compounds (e.g., CCDC 1894760), asymmetric unit analysis and refinement with software like SHELX can resolve bond angles, torsion angles, and hydrogen bonding patterns. Displacement parameters should be carefully modeled to address thermal motion artifacts .
Q. What analytical techniques are recommended for assessing the purity of this compound, and how are discrepancies addressed?
- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm for aromatic systems), NMR (e.g., , , and DEPT-135 for functional group identification), and mass spectrometry (ESI-MS for molecular ion confirmation). Discrepancies in purity (>95% threshold) may arise from residual solvents or byproducts; silica gel chromatography or preparative HPLC can mitigate these .
Advanced Research Questions
Q. How can researchers design in vitro and in vivo experiments to evaluate the hemorheological and antifibrotic activity of this compound?
- Methodological Answer :
- In vitro : Incubate blood samples (e.g., rat models) with the compound at 10 g/mL and measure viscosity pre/post-treatment using viscometers. Compare to controls (e.g., pentoxifylline) .
- In vivo : Induce pulmonary fibrosis in rats via bleomycin administration, then administer the compound intragastrically (50 mg/kg for 2 weeks). Assess fibrosis reduction via histopathology (H&E staining) and inflammatory markers (ELISA for TNF-α/IL-6) .
Q. What strategies are effective for resolving contradictions between computational predictions and experimental data in the biological activity of this compound?
- Methodological Answer : Reconcile discrepancies by:
- Validating computational models (e.g., docking studies against sterol 14α-demethylase) with site-directed mutagenesis or competitive binding assays.
- Cross-referencing in vitro activity (e.g., IC) with structural analogs (e.g., VNI derivatives) to identify substituent-specific effects .
- Using conformational analysis (e.g., CD spectroscopy for enantiomeric ratios) to confirm predicted stereochemical interactions .
Q. How does the electronic nature of substituents on the isoquinoline ring influence the compound’s reactivity in catalytic asymmetric reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the ethanolic hydroxyl group, enhancing its participation in hydrogen bonding during asymmetric transfer hydrogenation. Use chiral Ru catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) to achieve enantiomeric excess (>90% ee), as demonstrated in syntheses of related imidazole derivatives .
Q. What are the critical considerations for optimizing the compound’s stability under physiological conditions for drug development?
- Methodological Answer :
- Assess hydrolytic stability via pH-dependent degradation studies (e.g., PBS buffers at pH 1–9).
- Modify the hydroxyl group with prodrug strategies (e.g., esterification) to enhance bioavailability.
- Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
